molecular formula C7H5FN4O B1376738 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1462900-00-0

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1376738
CAS No.: 1462900-00-0
M. Wt: 180.14 g/mol
InChI Key: OKNOKGZEBVSKQE-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is a high-purity chemical compound offered for scientific research and development. This fluorinated 1,3,4-oxadiazole derivative is structurally characterized by a 1,3,4-oxadiazole ring linked to a 3-fluoropyridin-4-yl substituent. Compounds within this class are of significant interest in medicinal chemistry and drug discovery, particularly as building blocks for the synthesis of more complex molecules . Researchers utilize similar 1,3,4-oxadiazole-containing compounds in the development of potential therapeutic agents, as the oxadiazole core is a common pharmacophore that can contribute to a molecule's ability to interact with biological targets . As a research chemical, this product must be handled by qualified professionals only. It is supplied with the following safety information: it may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. For safe handling, refer to the associated Safety Data Sheet (SDS). Storage recommendations are to be kept in a dark place, sealed in a dry environment, and at a temperature of 2-8°C .

Properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNOKGZEBVSKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Aryl Hydrazides

  • Starting Materials : The synthesis begins with the preparation of 3-fluoropyridin-4-yl hydrazide , which can be obtained from the corresponding carboxylic acid through Fisher esterification followed by hydrazinolysis.

  • Cyclization : The hydrazide is then reacted with a suitable reagent such as dodecyl isocyanate or dodecyl isothiocyanate in a solvent like acetonitrile to form the oxadiazole ring. This step often requires a mild excess of the reagent and can be facilitated by heating.

  • Purification : The crude product is purified by recrystallization to yield the desired oxadiazole derivative.

Alternative Approaches

  • Oxidative Cyclization : Another approach involves the oxidative cyclization of acylthiosemicarbazides using strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide (KI) to achieve high yields.

  • Coupling Reagents : The use of coupling reagents such as propanephosphonic anhydride (T3P) offers an eco-friendly method for synthesizing oxadiazole derivatives from acylhydrazides and isocyanates.

Research Findings and Data

While specific data on 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is limited, related compounds have shown promising biological activities:

Compound Biological Activity IC50 (µM)
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives AChE inhibition 12.8–99.2
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Anticancer -
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Antibacterial MIC: 4–8 µg/mL

Table 1: Biological Activities of Related Oxadiazole Derivatives

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine has the following chemical properties:

  • Molecular Formula : C7H5FN4O
  • Molecular Weight : 180.14 g/mol
  • CAS Number : 1490982-51-8

The compound features a fluorinated pyridine ring attached to an oxadiazole moiety, which is known for its diverse biological activities.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets. The oxadiazole ring is often associated with various pharmacological activities, including:

  • Antitumor Activity : Several studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For example, research has demonstrated that modifications to the oxadiazole structure can enhance cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties : Oxadiazoles have been reported to possess antimicrobial activity. The incorporation of a pyridine ring can enhance this activity by improving solubility and bioavailability .

Organic Synthesis

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for constructing complex molecules. Notable applications include:

  • Synthesis of Novel Compounds : The compound can be used as a precursor in the synthesis of more complex oxadiazole derivatives with tailored biological activities .
  • Ligand Formation : It can participate in coordination chemistry as a ligand for metal complexes, which are important in catalysis and materials science .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor and antimicrobial activities; potential drug candidate ,
Organic SynthesisBuilding block for novel compounds; ligand formation ,

Case Study 1: Antitumor Activity

A study published in the Biological & Pharmaceutical Bulletin evaluated the antitumor effects of various oxadiazole derivatives, including 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine. The results indicated that certain modifications led to increased cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .

Case Study 2: Synthesis of Metal Complexes

Research conducted on the synthesis of metal-organic frameworks (MOFs) utilized 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine as a ligand. The study demonstrated that the resulting complexes exhibited unique properties suitable for catalysis and gas storage applications .

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the oxadiazole ring.

    3-(4-Fluorophenyl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern on the aromatic ring.

    5-(4-Chloropyridin-3-yl)-1,3,4-oxadiazol-2-amine: A structurally similar compound with a chlorine atom instead of fluorine.

Uniqueness

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the fluoropyridine and oxadiazole moieties, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluoropyridine moiety and an oxadiazole ring, which contribute to its biological properties. The fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its interactions with biological targets.

The biological activity of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Hydrogen bonding : Facilitates binding to specific enzymes or receptors.
  • Inhibition of key enzymes : Similar compounds have shown inhibition of enzymes involved in cancer proliferation (e.g., thymidylate synthase, HDAC) and antimicrobial activities against pathogens.

Pharmacological Applications

Research indicates that derivatives of 1,3,4-oxadiazole, including 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine, exhibit a broad spectrum of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis.
    • For instance, hybridization with anticancer pharmacophores has shown enhanced efficacy against various cancer cell lines .
  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial and antifungal properties. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • Molecular docking studies suggest effective binding to bacterial target proteins such as enoyl-acyl carrier protein (ACP) reductase .
  • Anti-inflammatory and Analgesic Effects :
    • Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine:

StudyFindings
Dhumal et al. (2016)Investigated the antitubercular activity of oxadiazole derivatives; identified compounds with strong inhibition against Mycobacterium bovis BCG .
Salama et al. (2020)Synthesized a series of oxadiazole derivatives; some showed superior antimicrobial activity compared to standard antibiotics .
Paruch et al. (2020)Developed 2-amino oxadiazole derivatives; highlighted their potential against various bacterial strains .

Mechanistic Insights

The mechanism underlying the anticancer effects involves the inhibition of key enzymes associated with DNA synthesis and repair pathways. For example:

  • Inhibition of Telomerase : Essential for maintaining telomere length in cancer cells.
  • HDAC Inhibition : Alters chromatin structure and gene expression related to cell cycle control.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine, and how can structural purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with appropriate fluoropyridine precursors. Key steps include refluxing with activating agents like POCl₃ and purification via recrystallization. Structural validation requires multi-technique analysis:

  • 1H/13C NMR : Assign peaks to confirm the oxadiazole ring and fluoropyridine substituents .
  • FTIR : Verify N–H stretching (3200–3400 cm⁻¹) and C=N/C–F bonds (1650–1600 cm⁻¹ and 1100–1000 cm⁻¹, respectively) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How does the fluorine atom at the 3-position of the pyridine ring influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances the electron-withdrawing effect on the pyridine ring, altering the compound’s dipole moment and lipophilicity. This can be quantified via:

  • HPLC LogP measurements : To assess lipophilicity changes compared to non-fluorinated analogs .
  • X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., C–F⋯H hydrogen bonding) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated oxadiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigate this by:

  • Standardized bioassays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
  • Structure-Activity Relationship (SAR) studies : Compare 3-fluoro vs. 4-fluoro pyridinyl derivatives to isolate positional effects .

Q. How can molecular docking be optimized to predict the binding affinity of this compound to bacterial target proteins?

  • Methodological Answer :

  • Protein preparation : Use crystal structures of E. coli DNA gyrase (PDB: 1KZN) with protonation states adjusted to pH 7.4 .
  • Docking software : Employ AutoDock Vina with Lamarckian genetic algorithms. Validate docking poses using RMSD thresholds (<2.0 Å) .

Q. What reaction mechanisms explain the cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole core?

  • Methodological Answer : Cyclization proceeds via an acid-catalyzed intramolecular nucleophilic attack. Key evidence includes:

  • Isolation of intermediates : Identify hydrazonoyl chloride intermediates via TLC monitoring .
  • Kinetic studies : Reaction rate increases with electron-withdrawing groups (e.g., –F) on the pyridine ring, supporting a carbocation-mediated pathway .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate antitumor activity?

  • Methodological Answer :

  • Cell lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) with cisplatin as a positive control .
  • Dose range : Test 0.1–100 µM concentrations. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. What analytical techniques differentiate polymorphic forms of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to simulated data from single-crystal structures .
  • DSC/TGA : Identify melting points and thermal stability differences (>5% weight loss threshold) .

Methodological Challenges & Solutions

Q. How can low yields in oxadiazole synthesis be improved?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst screening : Test Lewis acids like ZnCl₂ to accelerate cyclization .

Q. What computational methods predict the electronic effects of fluorine substitution on reactivity?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to map HOMO/LUMO distributions .
  • NBO analysis : Quantify hyperconjugative interactions between the fluorine atom and oxadiazole ring .

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